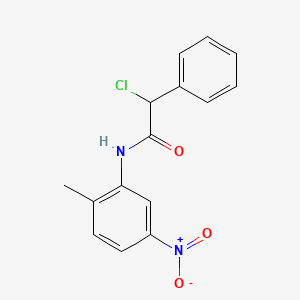

2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-10-7-8-12(18(20)21)9-13(10)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERROMZVNQOYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide typically involves the following steps:

Nitration: The starting material, 2-methylphenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-5-nitrophenylamine.

Acylation: The nitrated product is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to yield 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide.

Amidation: Finally, the acylated product is reacted with phenylamine under appropriate conditions to form the target compound, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Reduction: 2-Amino-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Methyl-5-nitrophenylamine and phenylacetic acid.

Aplicaciones Científicas De Investigación

Chemical Reactions Analysis

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Hydrogen gas with palladium | Amino derivatives |

| Substitution | Nucleophiles like amines | Substituted phenylacetamides |

Antimicrobial Activity

Research indicates that derivatives of 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide exhibit significant antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results showed that these compounds were particularly effective against Gram-positive bacteria, while showing moderate effectiveness against yeast like Candida albicans .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Preliminary studies suggest that it interacts with specific enzymes in the malaria lifecycle, potentially inhibiting parasite growth. The lipophilicity conferred by the chloro and nitro groups enhances its bioavailability, which is crucial for therapeutic efficacy .

Case Studies

-

Anticonvulsant Activity Testing:

A study explored the anticonvulsant activity of synthesized derivatives of this compound using established animal models. The results indicated that certain derivatives provided protection against induced seizures at varying dosages, demonstrating their potential as antiepileptic agents . -

Quantitative Structure-Activity Relationship (QSAR) Analysis:

Another study utilized QSAR models to predict the antimicrobial potential of various N-substituted phenyl-2-chloroacetamides. The findings revealed that structural modifications significantly influenced biological activity, aligning with Lipinski’s rule of five for drug-like properties .

| Biological Activity | Tested Strains | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, MRSA | High |

| Antimalarial | Plasmodium falciparum | Significant |

| Anticonvulsant | Seizure models | Variable effectiveness |

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and interactions.

Comparación Con Compuestos Similares

Structural and Electronic Features

The table below compares key structural attributes of 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide with similar compounds:

Key Research Findings

Similar methyl-substituted acetamides exhibit dihedral angles between the amide group and aromatic ring (e.g., 16.0° in NPCA) . The nitro group enhances electrophilic substitution reactivity, making the compound suitable for synthesizing nitroaromatic derivatives. This contrasts with alachlor, where methoxymethyl groups prioritize herbicidal activity over reactivity .

Hydrogen Bonding and Crystal Packing :

- Compounds like NPCA form infinite chains via N–H⋯O hydrogen bonds along specific crystallographic directions . The target compound’s phenyl and nitro groups may alter hydrogen-bonding networks compared to simpler analogs.

Solubility and Stability: Sulfur-containing analogs (e.g., C₁₈H₂₀Cl₂N₂O₃S₂) exhibit higher solubility in polar solvents due to sulfamoyl/sulfanyl groups . The target compound’s nitro group may reduce solubility in nonpolar media compared to alachlor.

Actividad Biológica

2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

The compound features a chloro group and a nitro group, which significantly influence its reactivity and biological activity. The presence of these substituents can modulate the compound's interaction with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

A study assessing the antimicrobial properties of chloroacetamide derivatives indicated that compounds similar to this compound exhibited notable antibacterial and antifungal activities. The synthesized derivatives were tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| ... | ... | ... | ... |

Anti-inflammatory Activity

The compound's derivatives have been investigated for their anti-inflammatory properties. For instance, the structure-activity relationship (SAR) studies revealed that modifications to the phenyl ring could enhance COX-2 inhibition, a key target in inflammation control. Certain derivatives demonstrated selectivity towards COX-2 over COX-1, suggesting potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Research has also highlighted the anticancer potential of related compounds. In vitro studies showed that derivatives of N-phenylacetamide exhibited significant cytotoxic effects against various cancer cell lines. For example, modifications that included nitro groups resulted in increased inhibitory activity against α-glucosidase, an enzyme linked to cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular pathways related to inflammation and cancer progression.

- Receptor Interaction : The presence of chloro and nitro groups can enhance binding affinity to specific receptors or proteins, leading to altered cellular responses.

- Structural Modifications : Changes in the molecular structure can lead to enhanced interactions with biological targets, as evidenced by SAR studies .

Case Studies

- Antimicrobial Screening : A comprehensive study involved testing various chloroacetamide derivatives against multiple pathogens, confirming the effectiveness of compounds with similar structures to this compound .

- Inflammation Inhibition : Research on indomethacin analogues demonstrated that modifications could lead to compounds with improved selectivity for COX-2 inhibition, paralleling findings related to the target compound .

Q & A

Q. What are the recommended synthetic methodologies for 2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide, and how can reaction efficiency be optimized?

A general approach involves refluxing chloroacetyl chloride with substituted aniline derivatives in the presence of a base like triethylamine, followed by purification via recrystallization (e.g., pet-ether) . To optimize efficiency:

- Monitor reaction progress using TLC with solvent systems like hexane:ethyl acetate (9:1) .

- Adjust stoichiometric ratios (e.g., excess sodium azide for nucleophilic substitution) to drive reactions to completion .

- Employ solvent mixtures (e.g., toluene:water) to enhance solubility and reduce side reactions .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this compound?

- IR Spectroscopy : Identify characteristic peaks for C=O (amide I band, ~1650 cm⁻¹), N-H (amide II band, ~1550 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and chloro-substituent-induced deshielding .

- ¹³C NMR : Confirm carbonyl carbons (δ ~170 ppm) and nitro group effects on adjacent carbons .

Q. What functional groups in this compound suggest potential biological or materials science applications?

- The amide group enables hydrogen bonding, relevant to drug design or polymer interactions.

- Nitro groups (electron-withdrawing) and chloro substituents (steric/electronic effects) may influence reactivity in catalytic or photochemical studies .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reaction pathways or optimize synthesis?

- Use density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., amide bond formation) .

- Apply reaction path search algorithms to identify solvent effects or catalytic intermediates, reducing experimental trial-and-error .

- Validate computational results with experimental spectral data to refine models .

Q. What experimental strategies address contradictions in reported reactivity or spectroscopic data for similar chloroacetamide derivatives?

- Controlled Replication : Standardize reaction conditions (solvent purity, temperature gradients) to isolate variables .

- Advanced Characterization : Use 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) to resolve structural ambiguities .

- Cross-Validation : Compare data with PubChem or crystallographic databases to identify outliers or misinterpretations .

Q. How can solvent selection and reactor design improve yield in large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility, while toluene reduces side reactions in biphasic systems .

- Reactor Optimization : Use continuous-flow reactors for exothermic reactions (e.g., nitro group introduction) to improve heat dissipation and scalability .

Q. What mechanistic insights explain the formation of byproducts (e.g., dimerization) during synthesis?

- Trace byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) suggest radical intermediates or incomplete quenching .

- Probe reaction kinetics under varying temperatures to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. How can spectrofluorometric methods be applied to study this compound’s interactions with biomolecules?

- Measure fluorescence quenching upon binding to proteins/DNA to calculate binding constants .

- Use Förster resonance energy transfer (FRET) to map interaction sites with labeled biomolecules .

Data Management and Methodological Innovation

Q. What role does chemical software play in managing spectral data or reaction optimization?

Q. How can interdisciplinary approaches (e.g., combining synthetic chemistry with materials science) expand this compound’s applications?

- Investigate its use as a monomer in conductive polymers (leveraging nitro/amide groups for electron transport) .

- Explore coordination chemistry with transition metals for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.